N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS No.: 941871-31-4
Cat. No.: VC6609207
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941871-31-4 |
|---|---|
| Molecular Formula | C15H14N2O4S |
| Molecular Weight | 318.35 |
| IUPAC Name | N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
| Standard InChI | InChI=1S/C15H14N2O4S/c1-16-14(19)10-4-7-22-15(10)17-13(18)9-2-3-11-12(8-9)21-6-5-20-11/h2-4,7-8H,5-6H2,1H3,(H,16,19)(H,17,18) |
| Standard InChI Key | IQIRYQWDEYYMMY-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Introduction
1. Overview of the Compound
Chemical Name: N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Molecular Structure:
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Core Functional Groups:
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A thiophene ring substituted with a methylcarbamoyl group.
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A benzodioxine moiety attached to a carboxamide group.
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Key Features:
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Aromaticity from the thiophene and benzodioxine rings.
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Amide and carbamoyl groups suggest potential for hydrogen bonding.
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The compound's structure suggests it could have biological activity due to the presence of heterocyclic and amide groups, which are common in pharmacologically active molecules.
2. Potential Synthesis Pathways
General Synthetic Approach
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Thiophene Derivative Preparation:
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Thiophene derivatives are often synthesized via cyclization reactions involving sulfur-containing precursors.
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The methylcarbamoyl group can be introduced using methyl isocyanate or through carbamoylation reactions.
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Benzodioxine Formation:
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Benzodioxines are typically synthesized by cyclization of catechol derivatives with dihaloalkanes.
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Amide Bond Formation:
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The carboxamide group can be introduced using coupling reagents like carbodiimides (e.g., DCC or EDC) in the presence of an amine.
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Challenges in Synthesis
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Maintaining regioselectivity during functionalization of the thiophene ring.
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Avoiding side reactions during amide bond formation due to the reactivity of carbamoyl intermediates.
3. Potential Applications
Pharmacological Relevance
Compounds containing thiophene and benzodioxine moieties are often explored for their biological activities, including:
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Anti-inflammatory Properties: Thiophene derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Activity: Heterocyclic compounds with amide functionalities may exhibit antibacterial or antifungal properties.
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Anticancer Potential: The structure suggests possible interactions with DNA or proteins, making it a candidate for anticancer studies.
Material Science
The compound's aromatic and heterocyclic features may make it useful in organic electronics or as a precursor for advanced materials.
4. Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To identify chemical shifts corresponding to protons and carbons in thiophene, benzodioxine, and amide groups. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm molecular formula. |
| Infrared Spectroscopy (IR) | To detect functional groups like amides (C=O stretch) and carbamoyls (N-H stretch). |
| X-ray Crystallography | To elucidate the three-dimensional molecular structure. |
5. Hypothetical Data Table
Below is a hypothetical table summarizing potential properties of this compound:
| Property | Value/Description |
|---|---|
| Molecular Weight | Estimated based on structure (~300–400 g/mol). |
| Solubility | Likely soluble in polar organic solvents like DMSO or methanol. |
| Melting Point | Dependent on purity; likely in the range of 150–200°C. |
| Biological Activity | Potential inhibitor of enzymatic targets; requires experimental validation. |
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